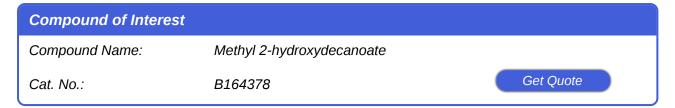


Methyl 2-Hydroxydecanoate: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **Methyl 2-hydroxydecanoate**, a chiral α-hydroxy ester, has emerged as a valuable and versatile building block in asymmetric synthesis. Its bifunctional nature, possessing both a hydroxyl and an ester group at a stereogenic center, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex, high-value molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the (R)- and (S)-enantiomers of **methyl 2-hydroxydecanoate**, with a focus on detailed experimental protocols and data presentation for researchers in the fields of organic chemistry, drug discovery, and materials science.

Properties and Characterization

Methyl 2-hydroxydecanoate is a colorless to pale yellow liquid with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol .[1] The presence of a chiral center at the C-2 position gives rise to two enantiomers, (R)- and (S)-**methyl 2-hydroxydecanoate**, which exhibit distinct optical rotations. The physical and spectroscopic properties of the racemic mixture and individual enantiomers are crucial for their characterization and application.

Table 1: Physicochemical and Spectroscopic Data of Methyl 2-Hydroxydecanoate



| Property | (R)-Methyl 2- hydroxydecanoate | (S)-Methyl 2- hydroxydecanoate | Racemic Methyl 2- hydroxydecanoate |
|---|---|---|---------------------------------------|
| Molecular Formula | C11H22O3 | C11H22O3 | C11H22O3 |
| Molecular Weight | 202.29 g/mol | 202.29 g/mol | 202.29 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Specific Rotation $([\alpha]D)$ | Data not available in searched results | Data not available in searched results | Not applicable |
| ¹H NMR (CDCl₃, ppm) | Typical shifts: 4.2 (dd), 3.8 (s), 1.8-1.2 (m), 0.9 (t) | Typical shifts: 4.2 (dd), 3.8 (s), 1.8-1.2 (m), 0.9 (t) | Consistent with structure[1] |
| ¹³ C NMR (CDCl ₃ , ppm) | Typical shifts: 175, 70, 52, 34, 32, 29, 25, 23, 14 | Typical shifts: 175, 70, 52, 34, 32, 29, 25, 23, 14 | Consistent with structure[1] |

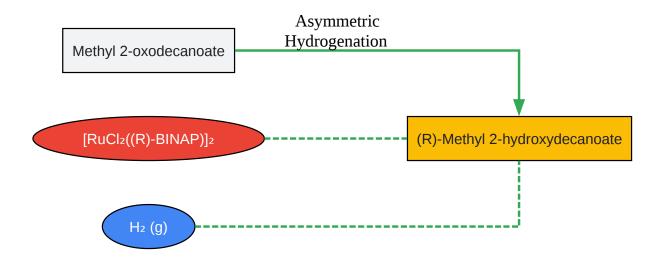
Enantioselective Synthesis of Methyl 2-Hydroxydecanoate

The preparation of enantiomerically pure **methyl 2-hydroxydecanoate** is paramount for its use as a chiral building block. Two primary strategies are employed: asymmetric synthesis and kinetic resolution of the racemate.

Asymmetric Synthesis: (R)-Methyl 2-Hydroxydecanoate via Asymmetric Hydrogenation

The asymmetric hydrogenation of the prochiral precursor, methyl 2-oxodecanoate, using a chiral ruthenium-BINAP catalyst is a highly efficient method for producing (R)-methyl 2-hydroxydecanoate with high enantioselectivity.[2][3]





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Figure 1: Asymmetric hydrogenation of methyl 2-oxodecanoate.

Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-Oxodecanoate[2]

- Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, combine
 [RuCl₂(benzene)]₂ (1 mol%) and (R)-BINAP (2.2 mol%). Add anhydrous, degassed methanol
 and stir the mixture at room temperature for 30 minutes to generate the active catalyst.
- Hydrogenation: To the catalyst solution, add methyl 2-oxodecanoate (1.0 equiv).
- Pressurize the reaction vessel with hydrogen gas (typically 50-100 atm).
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.
- Work-up and Purification: Upon completion, carefully release the hydrogen pressure.
 Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford enantiomerically enriched (R)-methyl 2-hydroxydecanoate.

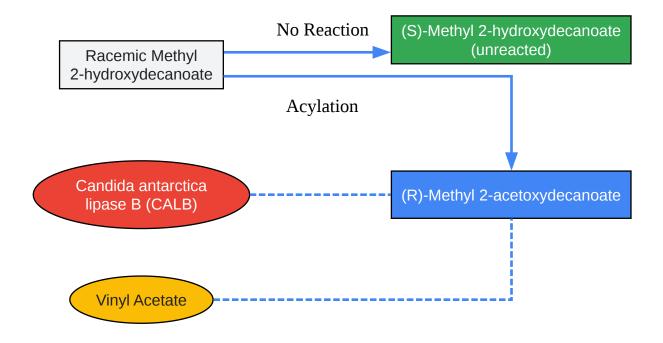
Table 2: Representative Data for Asymmetric Hydrogenation of β-Keto Esters[3]



| Substrate | Catalyst | Solvent | Yield (%) | ee (%) |
|---------------------------|----------|----------|-----------|--------|
| Methyl 3- oxobutanoate | Ru-BINAP | Methanol | >95 | >98 |
| Ethyl 3- oxobutanoate | Ru-BINAP | Ethanol | >95 | >98 |

Kinetic Resolution of Racemic Methyl 2- Hydroxydecanoate

Lipase-catalyzed kinetic resolution is a powerful and environmentally benign method for separating the enantiomers of racemic **methyl 2-hydroxydecanoate**. This method relies on the enantioselective acylation of one enantiomer by a lipase, typically Candida antarctica lipase B (CALB), leaving the other enantiomer unreacted.[4][5]



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Figure 2: Lipase-catalyzed kinetic resolution of racemic methyl 2-hydroxydecanoate.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution[4][5]



- Reaction Setup: To a solution of racemic methyl 2-hydroxydecanoate (1.0 equiv) in an appropriate organic solvent (e.g., hexane or toluene), add an acyl donor such as vinyl acetate (1.5-2.0 equiv).
- Enzymatic Reaction: Add immobilized Candida antarctica lipase B (Novozym 435) (typically 10-20% by weight of the substrate).
- Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by GC or chiral HPLC until approximately 50% conversion is achieved.
- Work-up and Separation: Filter off the immobilized enzyme (which can often be washed and reused). Concentrate the filtrate under reduced pressure.
- Separate the resulting (S)-methyl 2-hydroxydecanoate from the (R)-methyl 2acetoxydecanoate by silica gel column chromatography.
- Hydrolysis of the Acetate: To obtain (R)-methyl 2-hydroxydecanoate, hydrolyze the purified (R)-methyl 2-acetoxydecanoate using a mild base (e.g., K2CO3 in methanol).

Table 3: Representative Data for Lipase-Catalyzed Kinetic Resolution of Hydroxy Esters[4]

| Substrate | Lipase | Acyl Donor | Conversion (%) | ee (Substrate) (%) | ee (Product) (%) |
|---------------------------------|--------|---------------|-------------------|--------------------------|------------------------|
| Racemic 1- phenylethano I | CALB | Vinyl acetate | ~50 | >99 | >99 |
| Racemic 2- octanol | CALB | Vinyl acetate | ~50 | >99 | >99 |

Applications in Synthesis

The enantiopure forms of **methyl 2-hydroxydecanoate** are valuable precursors for the synthesis of a variety of biologically active molecules, including insect pheromones and natural lactones.



Synthesis of Insect Pheromones

Chiral 2-hydroxy esters are common intermediates in the synthesis of insect pheromones. For instance, (R)-sulcatol, the aggregation pheromone of the ambrosia beetle Gnathotrichus sulcatus, can be synthesized from a chiral precursor derived from (R)-methyl 2-hydroxydecanoate.[6][7] Although a direct synthetic route from methyl 2-hydroxydecanoate is not detailed in the searched literature, the general strategy involves chain modification and functional group transformations while preserving the stereochemistry at the hydroxyl-bearing carbon.



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Figure 3: General synthetic pathway to (R)-sulcatol.

Synthesis of Natural Lactones

(S)-**Methyl 2-hydroxydecanoate** can serve as a precursor for the synthesis of naturally occurring δ -lactones, such as (R)-massoia lactone, a compound with a characteristic coconutlike aroma found in the bark of the Massoia tree.[7][8] The synthesis would involve reduction of the ester to the corresponding diol, followed by selective oxidation and cyclization.

Experimental Protocol: Conceptual Synthesis of (R)-Massoia Lactone from (S)-**Methyl 2-hydroxydecanoate**

- Reduction: Reduce the ester functionality of (S)-methyl 2-hydroxydecanoate to the corresponding 1,2-diol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent.
- Protection: Selectively protect the primary alcohol of the resulting diol.
- Oxidation: Oxidize the secondary alcohol to a ketone.



 Deprotection and Cyclization: Remove the protecting group from the primary alcohol and induce intramolecular cyclization (lactonization) under acidic or basic conditions to form the δ-lactone ring of (R)-massoia lactone.

Conclusion

Methyl 2-hydroxydecanoate, in its enantiomerically pure forms, represents a highly valuable and versatile chiral building block for organic synthesis. The well-established methods of asymmetric hydrogenation and lipase-catalyzed kinetic resolution provide efficient access to both (R)- and (S)-enantiomers with high optical purity. These chiral synthons open avenues for the stereoselective synthesis of a wide array of complex natural products and biologically active molecules, underscoring their importance in modern drug discovery and the development of fine chemicals. The detailed protocols and compiled data in this guide are intended to facilitate the practical application of **methyl 2-hydroxydecanoate** in research and development settings.

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- To cite this document: BenchChem. [Methyl 2-Hydroxydecanoate: A Versatile Chiral Building Block in Modern Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164378#methyl-2-hydroxydecanoate-as-a-chiral-building-block-in-synthesis]

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